enkephalinamide-Leu, Ala(2)-
Overview
Description
Enkephalinamide-Leu, Ala(2)- is a synthetic oligopeptide belonging to the class of organic compounds known as oligopeptides. These compounds contain a sequence of between three and ten alpha-amino acids joined by peptide bonds. Enkephalinamide-Leu, Ala(2)- is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives . It has been identified in human blood .
Preparation Methods
The preparation of enkephalinamide-Leu, Ala(2)- involves chemical-enzymatic incorporation of D-amino acids into peptides. A synthetic scheme for (D-Ala’,D-Leu’)enkephalinamide is used, and the strategy for preparation of (D-Ala2,Leu5)-, (Ala’,D-LeuS)- and (Ala2,Leu5)enkephalinamides is strictly identical . The reaction conditions typically involve the use of specific enzymes and controlled environments to ensure the correct incorporation of amino acids.
Chemical Reactions Analysis
Enkephalinamide-Leu, Ala(2)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include specific enzymes and controlled pH environments. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Enkephalinamide-Leu, Ala(2)- has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used in neuropharmacology to study its interactions with other compounds, such as taurine, in rats . It has also been investigated for its analgesic properties when delivered intranasally . Additionally, enkephalinamide-Leu, Ala(2)- is used in studies related to its effects on dopamine release from the corpus striatum and its potential therapeutic applications .
Mechanism of Action
The mechanism of action of enkephalinamide-Leu, Ala(2)- involves its interaction with opioid receptors in the brain. It is an enkephalin analogue and is pharmacologically similar to morphine and S-endorphin. Enkephalinamide-Leu, Ala(2)- is more potent in the induction of analgesia than methionine enkephalin and elicits similar effects to S-endorphin . It interacts with the lipid phase of the membrane receptor surrounding, affecting the surface characteristics and morphology of lipid monolayers .
Comparison with Similar Compounds
Enkephalinamide-Leu, Ala(2)- is similar to other enkephalin analogues, such as D-Ala2-Met-enkephalinamide (DAME) and [D-Ala2] Leu-Enkephalinamide. These compounds are also enkephalin analogues and have similar pharmacological properties . enkephalinamide-Leu, Ala(2)- is unique in its specific amino acid sequence and its interactions with lipid monolayers .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40N6O6/c1-17(2)13-23(26(31)38)35-29(41)24(15-19-7-5-4-6-8-19)34-25(37)16-32-27(39)18(3)33-28(40)22(30)14-20-9-11-21(36)12-10-20/h4-12,17-18,22-24,36H,13-16,30H2,1-3H3,(H2,31,38)(H,32,39)(H,33,40)(H,34,37)(H,35,41)/t18-,22+,23+,24+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPERDMXQKOFCQT-JMBSJVKXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40N6O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40215494 | |
Record name | Enkephalinamide-leu, ala(2)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40215494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
568.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65189-64-2 | |
Record name | Enkephalinamide-leu, ala(2)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065189642 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Enkephalinamide-leu, ala(2)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40215494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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